Methyl 5-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Methyl 5-azaspiro[34]octane-2-carboxylate is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[3.4]octane-2-carboxylate can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scalability and cost-effectiveness are likely to be applied, utilizing the most efficient synthetic routes identified in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 5-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the spiro ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Biological Activity
Methyl 5-azaspiro[3.4]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates a nitrogen atom within the ring system. This structural characteristic contributes to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in pharmacology, and comparisons with related compounds.
Structural Characteristics
This compound belongs to the azaspiro family of compounds, known for their varied biological activities. The molecular formula is C11H15NO2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The spiro structure enhances its chemical reactivity and biological properties.
Property | Details |
---|---|
Molecular Formula | C11H15NO2 |
Molecular Weight | 197.25 g/mol |
Structural Features | Spirocyclic arrangement with nitrogen in the ring |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitrogen atom within the spiro ring can participate in hydrogen bonding, which may influence the compound's reactivity and interactions with biological macromolecules .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their function and leading to various biological effects.
- Receptor Modulation : It may act as a modulator for specific receptors, potentially affecting signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Antiviral Effects : Investigations into its antiviral properties are ongoing, with some evidence pointing towards effectiveness against certain viral strains.
- Pharmacological Applications : Its unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases.
Comparative Analysis with Similar Compounds
This compound can be compared with other azaspiro compounds to highlight its unique properties and potential advantages in drug design.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | Contains a ketone group at position 7 | Different biological activity profile |
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Six-membered ring system | Variation in ring size may influence reactivity |
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | Similar spiro structure | Different substitution patterns affecting activity |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Binding Affinity Studies : Experiments measuring binding affinity to various receptors indicate that this compound may interact effectively with targets involved in disease pathways .
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a promising candidate for further development.
Properties
IUPAC Name |
methyl 5-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-5-9(6-7)3-2-4-10-9/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDAXCKAUHPILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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